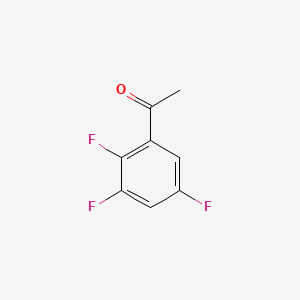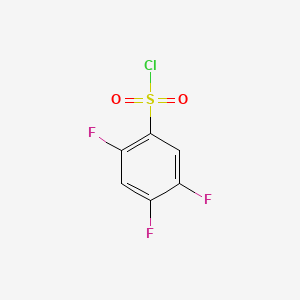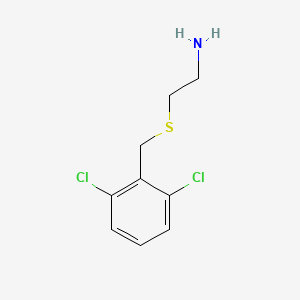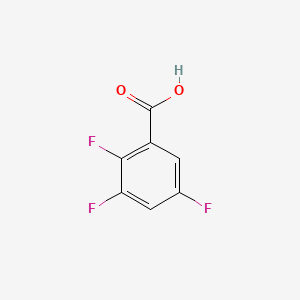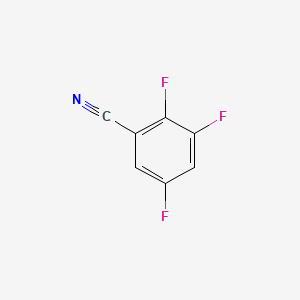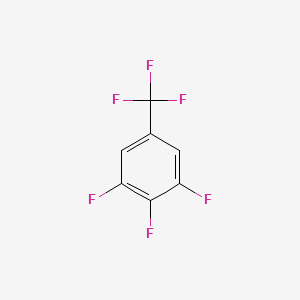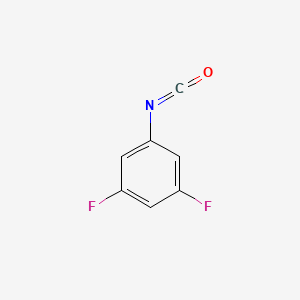
3,5-二氟苯基异氰酸酯
描述
3,5-Difluorophenyl isocyanate is an organic compound that contains an isocyanate group . It is also referred to as 2,5-difluorophenyl ester of isocyanic acid .
Molecular Structure Analysis
The molecular formula of 3,5-Difluorophenyl isocyanate is C7H3F2NO . It contains an isocyanate group, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .
Physical and Chemical Properties Analysis
3,5-Difluorophenyl isocyanate has a molecular weight of 155.104 g/mol . It has a boiling point of 159 °C and a density of 1.31 g/cm³ at 25 °C .
科学研究应用
1. 异氰酸酯及其衍生物的合成
Lebedev 等人(2006 年)的研究探索了异氰酸酯的合成,包括单氟苯基和多氟苯基系列中的异氰酸酯,这与 3,5-二氟苯基异氰酸酯相关。该合成涉及胺的硅烷化,然后是光气化,突出了生产各种异氰酸酯的方法 (Lebedev 等人,2006 年)。
2. 用于杂环合成的环加成反应
Goldberg 等人(2012 年)展示了异氰酸酯在(3 + 2)环加成反应中与供体-受体环丙烷反应以合成五元杂环。这些反应显示出广泛的底物范围、高产率和明确的化学选择性,表明异氰酸酯在复杂有机合成中的潜力 (Goldberg 等人,2012 年)。
3. 稳定催化剂的开发
Occhipinti 等人(2014 年)讨论了 Z 选择性烯烃复分解催化剂的开发,其中用异氰酸酯配体取代钌基催化剂中的氯化物,提高了稳定性和选择性。这展示了异氰酸酯在增强催化过程性能中的作用 (Occhipinti 等人,2014 年)。
4. 碳硼化和反应性研究
Mehta 和 Goicoechea(2019 年)研究了异氰酸酯与三(五氟苯基)硼烷的反应性,导致异氰酸酯 C=O 键的碳硼化。这项研究提供了对异氰酸酯反应性模式的见解,这对于它们在化学合成中的应用至关重要 (Mehta 和 Goicoechea,2019 年)。
5. 由异氰酸酯制成的纳米多孔聚脲
Leventis 等人(2016 年)描述了异氰酸酯与无机酸的反应,使用三异氰酸酯和硼酸作为模型系统。这导致了纳米多孔聚脲网络,突出了异氰酸酯在制造具有特定结构和功能特性的新型材料中的潜力 (Leventis 等人,2016 年)。
安全和危害
3,5-Difluorophenyl isocyanate is flammable and can form explosive mixtures with air . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
作用机制
Isocyanates are known to be hazardous and can cause health problems if inhaled or come into contact with the skin . They can cause irritation to the eyes, skin, and respiratory tract, and prolonged exposure can lead to sensitization and isocyanate asthma .
The properties of isocyanates, including their reactivity and the hazards they pose, can be influenced by environmental factors such as temperature and humidity . For example, higher temperatures can increase the rate of reaction of isocyanates with other compounds .
生化分析
Biochemical Properties
3,5-Difluorophenyl isocyanate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated building blocks. It interacts with various enzymes, proteins, and other biomolecules through its isocyanate group, which is highly reactive. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes. This interaction can lead to the modification of the biomolecules, affecting their function and activity. For example, 3,5-Difluorophenyl isocyanate can inhibit enzyme activity by binding to the active site, preventing substrate access .
Cellular Effects
The effects of 3,5-Difluorophenyl isocyanate on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein function, which in turn affects downstream signaling pathways. For instance, 3,5-Difluorophenyl isocyanate can inhibit the activity of kinases, enzymes that play a crucial role in cell signaling. This inhibition can disrupt normal cell signaling, leading to altered gene expression and metabolic changes .
Molecular Mechanism
At the molecular level, 3,5-Difluorophenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, forming stable covalent bonds. This binding can result in enzyme inhibition or activation, depending on the site of interaction. Additionally, 3,5-Difluorophenyl isocyanate can induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluorophenyl isocyanate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Difluorophenyl isocyanate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including persistent enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 3,5-Difluorophenyl isocyanate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 3,5-Difluorophenyl isocyanate can cause toxic or adverse effects, including tissue damage and organ dysfunction. These dosage-dependent effects are crucial for determining safe and effective usage levels in biochemical applications .
Metabolic Pathways
3,5-Difluorophenyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis, leading to the formation of fluorinated amines and carbon dioxide. Enzymes such as esterases and amidases play a role in this metabolic process. Additionally, 3,5-Difluorophenyl isocyanate can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3,5-Difluorophenyl isocyanate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream. Once inside cells, 3,5-Difluorophenyl isocyanate can accumulate in specific compartments, depending on its affinity for certain cellular structures. This distribution pattern is important for understanding the compound’s localized effects on cellular function .
Subcellular Localization
The subcellular localization of 3,5-Difluorophenyl isocyanate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with cellular proteins. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments. Understanding the subcellular localization of 3,5-Difluorophenyl isocyanate is essential for elucidating its biochemical and cellular effects .
属性
IUPAC Name |
1,3-difluoro-5-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCCJYOIAJTFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381365 | |
| Record name | 3,5-Difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83594-83-6 | |
| Record name | 3,5-Difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-difluoro-5-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







